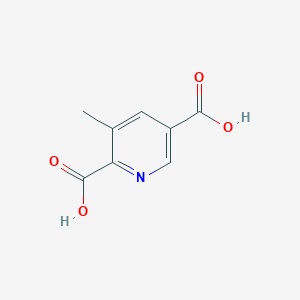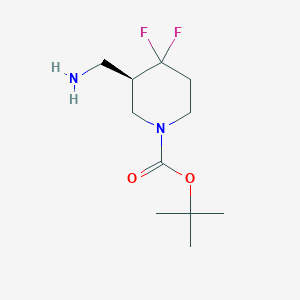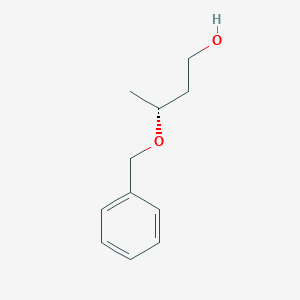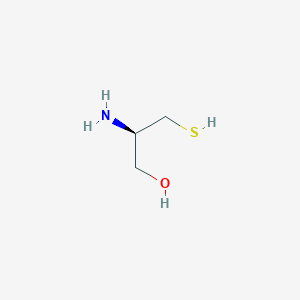![molecular formula C11H13BN2O3 B11756483 [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these typically require specific conditions and reagents.
Substitution Reactions: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry
In chemistry, [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
The oxadiazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development. It has been explored for its antibacterial, antifungal, and antiviral activities .
Industry
In industry, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structure allows for the design of materials with specific properties.
作用機序
The mechanism of action of [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing it to inhibit or activate specific biochemical pathways .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Phenylboronic Acids: Compounds with a phenylboronic acid group are widely used in organic synthesis and medicinal chemistry.
Uniqueness
What sets [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid apart is the combination of the oxadiazole ring and the boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
特性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-2-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,2-3H2,1H3 |
InChIキー |
HRRAVECJDVDMGY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)



![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)

